



Improving the bioavailability and solubility of BMS-986365

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Compound of Interest		
Compound Name:	BMS-986365	
Cat. No.:	B15623205	Get Quote

Technical Support Center: BMS-986365

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **BMS-986365**. The information is designed to address common challenges related to the compound's solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is BMS-986365 and what is its mechanism of action?

BMS-986365 is an orally bioavailable, first-in-class, heterobifunctional molecule that acts as a dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2][3][4] It is classified as a PROTAC (Proteolysis Targeting Chimera).[5][6] Its structure includes a moiety that binds to the AR ligand-binding domain and another that recruits the cereblon (CRBN) E3 ligase.[3][5] [7] This dual action leads to the ubiquitination and subsequent proteasomal degradation of the AR, as well as competitive inhibition of the receptor.[3][7] This mechanism is effective against both wild-type and mutant forms of the AR.[1][7][8]

Q2: What are the known physicochemical properties of **BMS-986365**?

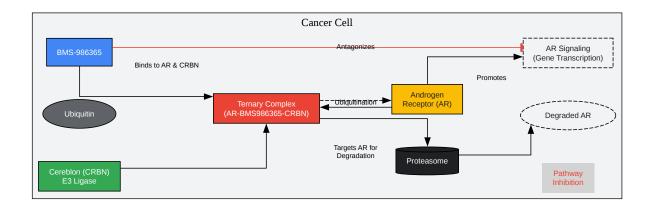
Key properties of **BMS-986365** are summarized in the table below. Due to its high molecular weight and likely hydrophobic nature, which are common for PROTACs, the compound is expected to have low aqueous solubility.[9]



Property	Value	Reference
Catalogue Number	HY-158101	[5]
CAS Number	2446928-30-7	[5]
Molecular Formula	C41H45F3N8O5S	[5]
Molecular Weight	818.91 g/mol	[5][10]
Solubility in DMSO	≥ 100 mg/mL (122.11 mM)	[5][10]
In Vivo Solubility	Soluble in a vehicle of 10% DMSO and 90% corn oil.	[5]

Q3: How does the dual mechanism of BMS-986365 contribute to its efficacy?

The dual mechanism of AR degradation and antagonism allows **BMS-986365** to achieve a more profound inhibition of AR signaling compared to conventional antagonists like enzalutamide.[1][7] While antagonists simply block the receptor, **BMS-986365** actively reduces the total amount of AR protein in the cell.[1][8] This can help to overcome resistance mechanisms that involve AR overexpression or mutations.[7]





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Figure 1: Dual mechanism of action of BMS-986365.

Troubleshooting Guide

Problem 1: **BMS-986365** precipitates out of solution during the preparation of aqueous buffers for in vitro assays.

- Potential Cause: BMS-986365 has low aqueous solubility. The concentration of the organic solvent from the stock solution may not be sufficient to keep the compound dissolved when diluted into an aqueous buffer.
- Troubleshooting Steps:
 - Decrease Final Concentration: Attempt the experiment with a lower final concentration of BMS-986365.
 - Increase Co-solvent Concentration: If the experimental system allows, slightly increase the final percentage of DMSO in the aqueous buffer. Be sure to include a vehicle control with the same DMSO concentration.
 - Use Pluronic F-68: Incorporate a non-ionic surfactant like Pluronic F-68 into the final aqueous buffer to improve solubility and prevent precipitation.
 - pH Adjustment: Evaluate the effect of pH on the solubility of BMS-986365 in a small-scale test. It may be more soluble in slightly acidic or basic conditions. However, ensure the chosen pH is compatible with your experimental system.[11]

Problem 2: Inconsistent results in cell-based proliferation assays.

- Potential Cause: Poor solubility can lead to inconsistent dosing and compound precipitation in the cell culture media.
- Troubleshooting Steps:
 - Visual Inspection: Before adding the compound to the cells, visually inspect the diluted solution for any signs of precipitation.





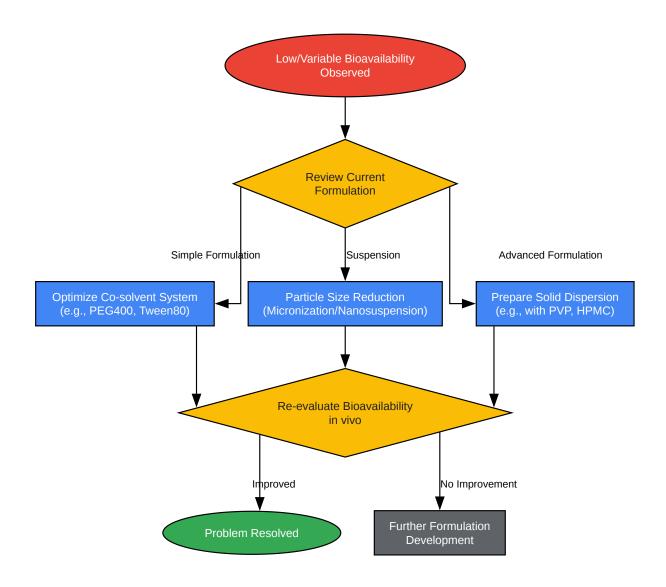


- Serial Dilution: Prepare serial dilutions in the cell culture medium immediately before use.
 Avoid storing diluted solutions.
- Complexation with Cyclodextrins: Consider using cyclodextrins, which can form inclusion complexes with hydrophobic drugs to enhance their aqueous solubility.[12]
- Sonication: Briefly sonicate the stock solution before making dilutions to ensure it is fully dissolved.

Problem 3: Low or variable oral bioavailability in animal models.

- Potential Cause: The low solubility of BMS-986365 may be limiting its dissolution and absorption in the gastrointestinal tract.
- Troubleshooting Workflow:





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Figure 2: Workflow for troubleshooting low bioavailability.

- Recommended Actions:
 - Co-solvent Systems: The reported in vivo vehicle is 10% DMSO in corn oil.[5] You can explore other pharmaceutically acceptable co-solvents like polyethylene glycol 400 (PEG400) or surfactants like Tween-80 to improve solubility and absorption.[13]



- Particle Size Reduction: Reducing the particle size of the drug substance increases its surface area, which can improve the dissolution rate.[13][14] Techniques like micronization or creating a nanosuspension can be explored.[12][15]
- Solid Dispersions: Creating a solid dispersion of BMS-986365 in a hydrophilic carrier can enhance its dissolution rate and bioavailability.[15] Common carriers include povidone (PVP) and hydroxypropyl methylcellulose (HPMC).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Materials: BMS-986365 powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
- Calculation: Based on the molecular weight of 818.91 g/mol, to make a 10 mM solution, you will need 8.1891 mg of **BMS-986365** per 1 mL of DMSO.
- Procedure: a. Weigh out the required amount of BMS-986365 powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the tube for 1-2 minutes to facilitate dissolution. d. If necessary, use an ultrasonic bath for 5-10 minutes to ensure the compound is fully dissolved.[5] e. Visually inspect the solution to ensure it is clear and free of particulates. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of BMS-986365 for Oral Gavage in Mice using a Co-solvent System

This protocol is an example and may require optimization.

- Materials: BMS-986365 stock solution (100 mg/mL in DMSO), PEG400, Tween-80, sterile water or saline.
- Vehicle Composition: 5% DMSO, 40% PEG400, 5% Tween-80, 50% Water (v/v/v/v).
- Procedure (to prepare 1 mL of a 10 mg/mL dosing solution): a. In a sterile tube, add 100 μL of the 100 mg/mL **BMS-986365** stock solution in DMSO. b. Add 400 μL of PEG400 and mix thoroughly by vortexing until the solution is clear. c. Add 50 μL of Tween-80 and vortex again



to ensure homogeneity. d. Add 450 μ L of sterile water or saline dropwise while vortexing to bring the total volume to 1 mL. e. Visually inspect the final formulation for clarity. This solution should be prepared fresh before each use.

Protocol 3: Screening for Solubility Enhancement using a Phase-Solubility Diagram

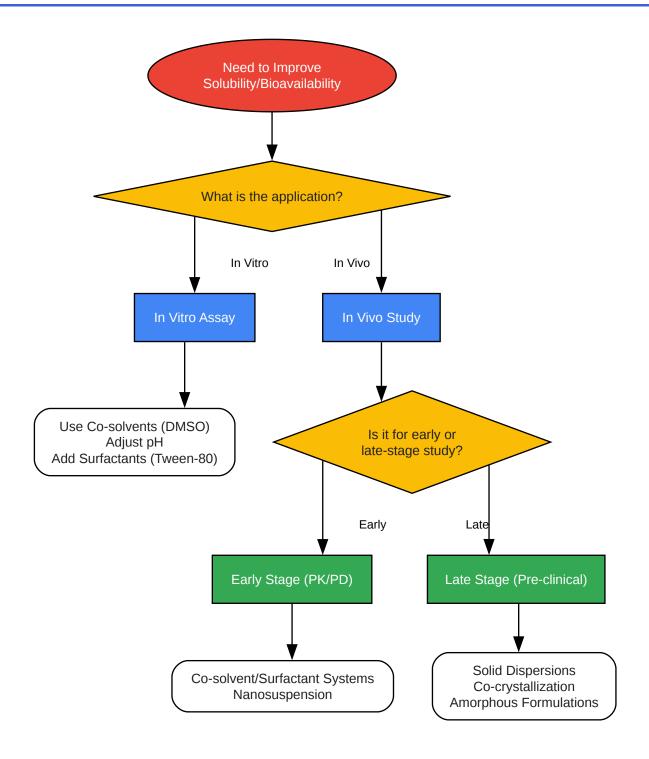
This protocol helps determine if a complexing agent like a cyclodextrin can improve solubility.

- Materials: BMS-986365, Hydroxypropyl-β-cyclodextrin (HP-β-CD), appropriate buffer (e.g., PBS pH 7.4), shaker incubator, HPLC system.
- Procedure: a. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v) in the selected buffer. b. Add an excess amount of BMS-986365 powder to each solution. c. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) in a shaker for 24-48 hours to reach equilibrium. d. After incubation, centrifuge the samples to pellet the undissolved compound. e. Filter the supernatant through a 0.22 µm filter. f. Quantify the concentration of dissolved BMS-986365 in each filtered sample using a validated HPLC method. g. Plot the concentration of BMS-986365 (y-axis) against the concentration of HP-β-CD (x-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates effective complexation.

Strategy Selection for Solubility Enhancement

Choosing the right strategy depends on the specific application and stage of development. The following diagram provides a general decision-making framework.





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Figure 3: Decision tree for selecting a solubility enhancement technique.

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